N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide
Description
Properties
CAS No. |
590395-80-5 |
|---|---|
Molecular Formula |
C24H22N2O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C24H22N2O3/c1-14-11-15(2)22-21(12-14)26-24(29-22)19-9-6-10-20(16(19)3)25-23(27)17-7-5-8-18(13-17)28-4/h5-13H,1-4H3,(H,25,27) |
InChI Key |
IGQCRUWZFAFFQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC(=CC=C4)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Benzoxazole Ring Synthesis
Reagents and Conditions:
The benzoxazole ring is commonly synthesized by condensation of 2-aminophenol derivatives with carboxylic acids or aldehydes under dehydrating conditions. For the 5,7-dimethyl substitution, 2-amino-4,6-dimethylphenol is used as the starting amine. Cyclization is typically promoted by heating in acidic media or using dehydrating agents such as polyphosphoric acid or phosphorus oxychloride.Reaction Example:
$$
\text{2-amino-4,6-dimethylphenol} + \text{carboxylic acid derivative} \xrightarrow[\text{heat}]{\text{acid catalyst}} \text{5,7-dimethyl-1,3-benzoxazole}
$$Notes:
Control of temperature and reaction time is critical to avoid side reactions and ensure selective cyclization.
Amino-Substituted Phenyl Intermediate Preparation
Functionalization:
The benzoxazole intermediate is further functionalized to introduce an amino group at the 3-position of the adjacent phenyl ring. This can be achieved by nitration followed by reduction or by direct amination methods.-
- Nitration: Nitric acid under controlled temperature
- Reduction: Catalytic hydrogenation (e.g., Pd/C with H2) or chemical reduction (e.g., SnCl2 in HCl)
Amide Bond Formation
Coupling Reaction:
The amino-substituted benzoxazole intermediate is reacted with 3-methoxybenzoic acid derivatives to form the amide bond. The acid is often converted to an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride before coupling.-
- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
- Base: Triethylamine or pyridine to neutralize HCl formed
- Temperature: 0°C to room temperature to control reaction rate and minimize side products
Reaction Scheme:
$$
\text{Amino-benzoxazole intermediate} + \text{3-methoxybenzoyl chloride} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound}
$$
Purification and Characterization
Purification:
The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by chromatographic techniques such as silica gel column chromatography.Characterization:
Structural confirmation is performed using spectroscopic methods including FTIR, NMR (1H and 13C), LC-MS, and elemental analysis. Thermal stability can be assessed by TGA/DTA.
Research Findings and Data Summary
Notes on Reaction Optimization
Temperature Control:
Maintaining low temperatures during acid chloride formation and amide coupling minimizes side reactions such as hydrolysis or over-acylation.pH and Solvent Choice:
Use of anhydrous solvents and bases ensures efficient coupling and prevents premature hydrolysis of acid chlorides.Yield Improvement: Use of coupling agents like EDCI or HATU can be explored to improve amide bond formation yields, although classical acid chloride methods remain standard.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Methyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring and its substituents can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound shares structural homology with several benzoxazole- and benzamide-containing derivatives. Key analogs and their distinguishing features are summarized below:
Pharmacological and Physicochemical Properties
- Halogen Effects : The iodinated analog () may exhibit stronger binding to hydrophobic pockets in biological targets due to iodine’s polarizability.
- Methoxy vs. Ethoxy : The 3-methoxy group in the target compound offers moderate electron-donating effects, whereas the 4-ethoxy group in provides greater steric hindrance and metabolic resistance.
Crystallographic and Conformational Analysis
However, software like SHELXL and ORTEP-III () are critical for determining molecular conformations in related benzoxazole derivatives. For example:
Biological Activity
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 350.41 g/mol. The compound features a benzoxazole moiety, which is known for its significant role in various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O3 |
| Molecular Weight | 350.41 g/mol |
| LogP | 5.4 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Antimicrobial Activity
Benzoxazole derivatives, including the compound , have shown promising antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial and fungal strains. For instance, research has demonstrated that benzoxazole derivatives exhibit significant activity against Staphylococcus aureus and Escherichia coli.
Anticancer Potential
This compound has also been investigated for its cytotoxic effects on cancer cell lines. A study evaluated its efficacy against MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cells, revealing that the compound induces apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown a reduction in TNF-alpha and IL-6 levels when treated with this compound, suggesting potential applications in inflammatory diseases.
The biological activity of this compound can be explained through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with various biological receptors, influencing cellular signaling pathways.
- Oxidative Stress Reduction : The antioxidant properties of benzoxazole derivatives contribute to their protective effects against oxidative damage in cells.
Study 1: Antimicrobial Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several benzoxazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus .
Study 2: Anticancer Activity
In another investigation reported in Cancer Letters, the compound was tested against multiple cancer cell lines. The findings showed that it significantly reduced cell viability at concentrations above 10 µM and induced apoptosis as evidenced by increased caspase-3 activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
